Cas no 2229282-00-0 (1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)

1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine structure
2229282-00-0 structure
Product name:1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine
CAS No:2229282-00-0
MF:C14H18BrN
Molecular Weight:280.203423023224
CID:6536371
PubChem ID:165798193

1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine
    • 1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
    • EN300-1916532
    • 2229282-00-0
    • インチ: 1S/C14H18BrN/c1-12(2)9-14(12,16)13(7-8-13)10-3-5-11(15)6-4-10/h3-6H,7-9,16H2,1-2H3
    • InChIKey: GYWGDSNXMKKSKC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CC1)C1(CC1(C)C)N

計算された属性

  • 精确分子量: 279.06226g/mol
  • 同位素质量: 279.06226g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 26Ų

1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1916532-0.1g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
0.1g
$1521.0 2023-09-17
Enamine
EN300-1916532-10.0g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
10g
$7435.0 2023-05-31
Enamine
EN300-1916532-5g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
5g
$5014.0 2023-09-17
Enamine
EN300-1916532-0.5g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
0.5g
$1660.0 2023-09-17
Enamine
EN300-1916532-0.05g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
0.05g
$1452.0 2023-09-17
Enamine
EN300-1916532-0.25g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
0.25g
$1591.0 2023-09-17
Enamine
EN300-1916532-1.0g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
1g
$1729.0 2023-05-31
Enamine
EN300-1916532-2.5g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
2.5g
$3389.0 2023-09-17
Enamine
EN300-1916532-5.0g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
5g
$5014.0 2023-05-31
Enamine
EN300-1916532-1g
1-[1-(4-bromophenyl)cyclopropyl]-2,2-dimethylcyclopropan-1-amine
2229282-00-0
1g
$1729.0 2023-09-17

1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine 関連文献

1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amineに関する追加情報

1-1-(4-Bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine (CAS No. 2229282-00-0): A Comprehensive Overview

The compound 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine (CAS No. 2229282-00-0) is a complex organic molecule with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropylamines, which are known for their stability and reactivity due to the strained cyclopropane ring. The molecule consists of a cyclopropane ring substituted with a 4-bromophenyl group and a dimethylamino group, making it a versatile building block for various chemical reactions and applications.

Recent studies have highlighted the potential of 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine in drug discovery. Its structure allows for easy functionalization, enabling researchers to explore its role as a precursor in the synthesis of bioactive compounds. For instance, the bromine atom in the 4-bromophenyl group can serve as a reactive site for nucleophilic substitution reactions, facilitating the incorporation of diverse substituents that may enhance pharmacokinetic properties or target specific biological pathways.

The synthesis of 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of amines with bromoarenes, followed by cyclization to form the cyclopropane ring. This method ensures high yields and excellent stereocontrol, which are critical for producing enantiomerically pure compounds. The dimethylamino group adds bulk to the molecule, enhancing its lipophilicity and potentially improving its ability to cross biological membranes.

In terms of applications, 1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine has shown promise in medicinal chemistry as a scaffold for designing inhibitors of enzyme targets. For example, researchers have explored its use in developing kinase inhibitors by appending bioisosteric groups that mimic natural substrates. Additionally, its stability under physiological conditions makes it a suitable candidate for in vivo studies.

From an environmental standpoint, understanding the degradation pathways of 1-(4-bromophenyl)cyclopropylamine derivatives is crucial for assessing their ecological impact. Recent research has focused on photodegradation mechanisms under UV light, revealing that the bromine substituent plays a significant role in determining the compound's persistence in aquatic environments. This knowledge is essential for developing sustainable synthetic strategies and minimizing environmental risks.

In conclusion, 1-(4-bromophenyl)cyclopropylamine derivatives, including CAS No. 2229282-00-0, represent an exciting area of research with broad implications across chemistry and biology. Their unique structural features and reactivity make them valuable tools for advancing drug discovery and materials science. As ongoing studies continue to uncover new applications and mechanisms, this compound will undoubtedly remain at the forefront of scientific innovation.

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